molecular formula C3H7ClFN B8007169 trans-2-Fluorocyclopropanamine hcl

trans-2-Fluorocyclopropanamine hcl

Cat. No.: B8007169
M. Wt: 111.54 g/mol
InChI Key: DYTNTYHQHKPQEX-ZDBUTHECSA-N
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Description

trans-2-Fluorocyclopropanamine hydrochloride is a fluorinated cyclopropane derivative with the molecular formula C₃H₇ClFN and a molecular weight of 111.54 g/mol . The compound’s stereochemistry (trans-configuration) and fluorine substituent on the cyclopropane ring contribute to its unique physicochemical and biological characteristics.

Properties

IUPAC Name

(2S)-2-fluorocyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6FN.ClH/c4-2-1-3(2)5;/h2-3H,1,5H2;1H/t2-,3?;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTNTYHQHKPQEX-ZDBUTHECSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C1N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

  • Synthesis of Complex Molecules : trans-2-Fluorocyclopropanamine HCl serves as a crucial intermediate in the synthesis of more complex organic molecules. Its cyclopropane structure allows for unique reactivity patterns in organic synthesis, making it valuable for developing pharmaceuticals and agrochemicals .

Fluorinated Cyclopropanes

  • Enhancement of Drug Properties : The incorporation of fluorine into cyclopropane derivatives can significantly alter the pharmacokinetic properties of drugs. For instance, fluorinated cyclopropanes have been shown to improve the selectivity and potency of certain drug candidates .

Biological Applications

Interaction with Biological Targets

  • Receptor Modulation : Research indicates that this compound may interact with various receptors, including serotonin receptors (5-HT2C). These interactions are being studied for their potential therapeutic effects on central nervous system disorders .

Potential Therapeutic Agent

  • Neurological Disorders : The compound is under investigation for its potential use in treating neurological disorders due to its ability to modulate receptor activity. Studies have shown promising results in vitro, suggesting that it may offer a less toxic alternative for conditions like depression and anxiety .

Medicinal Chemistry

Case Studies and Research Findings

  • Improved Selectivity in Cancer Treatment : A notable study highlighted the development of a monofluoro analog of cabozantinib, a known c-Met and VEGFR-2 inhibitor. This analog displayed enhanced selectivity for liver cancer cells compared to non-cancerous cells, indicating that this compound derivatives could be pivotal in cancer therapy .
Study Focus Findings Implications
Monofluoro Analog of CabozantinibImproved selectivity against liver cancer cellsPotential for targeted cancer therapies
5-HT2C AgonistsHigh potency with selective receptor activityNew avenues for CNS disorder treatments

Industrial Applications

Development of Specialty Chemicals

  • Advanced Materials : Beyond pharmaceuticals, this compound is being explored for its utility in creating specialty chemicals and materials with unique properties. Its ability to enhance binding affinities makes it a candidate for advanced polymer applications .

Comparison with Similar Compounds

4,4-Difluorocyclohexanamine Hydrochloride

  • Molecular Formula : C₆H₁₂ClF₂N
  • Molecular Weight : 171.62 g/mol
  • Key Differences :
    • The cyclohexane ring replaces the cyclopropane ring, increasing steric bulk and altering ring strain.
    • Two fluorine atoms at the 4,4-positions enhance lipophilicity compared to the single fluorine in trans-2-fluorocyclopropanamine.
    • Similarity Score : 0.85 (indicating high structural overlap) .

2,2-Difluorocyclopropylamine Hydrochloride

  • Molecular Formula : C₃H₆ClF₂N
  • Molecular Weight : 129.54 g/mol
  • Reduced molecular symmetry compared to trans-2-fluorocyclopropanamine. Similarity Score: 0.64 .

trans-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride

  • Molecular Formula : C₉H₉ClF₂N
  • Molecular Weight : 211.63 g/mol
  • Enhanced receptor-binding affinity in pharmacological contexts due to the aromatic moiety .

trans-2-Chloro-2-fluorocyclopropaneamine Hydrochloride

  • Molecular Formula : C₃H₆Cl₂FN
  • Molecular Weight : 145.99 g/mol
  • Key Differences: Chlorine and fluorine substituents at the 2-position create a dihalogenated cyclopropane structure. Increased molecular weight and polarity compared to mono-fluorinated analogs .

Pharmacological and Physicochemical Comparison

Antimicrobial Activity

  • trans-2-Fluorocyclopropanamine HCl : Demonstrates bacterial growth inhibition via fatty acid synthesis interference .
  • 2,2-Difluorocyclopropylamine HCl: No direct antimicrobial data available, but increased fluorine content could improve membrane penetration .

Lipophilicity and Solubility

Compound logP (Predicted) Water Solubility (mg/mL)
This compound 0.98 12.5
4,4-Difluorocyclohexanamine HCl 1.45 8.2
2,2-Difluorocyclopropylamine HCl 0.75 15.3

Note: Predicted values based on structural analogs .

Commercial Availability and Stability

  • This compound : Available in 100 mg to 1 g quantities (≥95% purity) but listed as discontinued in some suppliers’ catalogs .
  • trans-2-Fluorocyclopropanamine 4-methylbenzenesulfonate : Discontinued due to stability issues (liquid form) .
  • trans-2-(3,4-Difluorophenyl)cyclopropanamine HCl: Limited commercial availability, likely due to niche research applications .

Preparation Methods

Ylide-Mediated Cyclopropanation

A safer alternative to diazo-based methods involves sulfoxonium ylides . For example, treating a fluorinated alkene (e.g., 1-fluoroethylene) with a sulfoxonium salt (e.g., trimethylsulfoxonium iodide) in the presence of a base (e.g., potassium tert-butoxide) generates a ylide that undergoes [2+1] cycloaddition:

CH₂=CHF+(CH₃)₃S(O)=CH₂Basetrans-2-fluorocyclopropane carboxylate\text{CH₂=CHF} + \text{(CH₃)₃S(O)=CH₂} \xrightarrow{\text{Base}} \text{trans-2-fluorocyclopropane carboxylate}

This method achieves >90% trans selectivity under optimized conditions (60°C, 1 hour).

Metal-Catalyzed Methods

Transition metals like rhodium or copper facilitate cyclopropanation via carbene transfer. For instance, rhodium(II) acetate catalyzes the reaction between ethyl diazoacetate and 1-fluoroethylene:

CH₂=CHF+N₂CHCO₂EtRh(II)trans-ethyl 2-fluorocyclopropanecarboxylate\text{CH₂=CHF} + \text{N₂CHCO₂Et} \xrightarrow{\text{Rh(II)}} \text{trans-ethyl 2-fluorocyclopropanecarboxylate}

However, diazo compounds pose safety risks, limiting their industrial use.

Fluorination Techniques for Stereochemical Control

Introducing fluorine at the C2 position requires regioselective fluorination post-cyclopropanation.

Electrophilic Fluorination

Diethylaminosulfur trifluoride (DAST) fluorinates cyclopropane alcohols. Starting from trans-2-hydroxycyclopropanecarboxylate:

trans-2-OH cyclopropane+DASTtrans-2-F cyclopropane+byproducts\text{trans-2-OH cyclopropane} + \text{DAST} \rightarrow \text{trans-2-F cyclopropane} + \text{byproducts}

Yields reach 70–85% in dichloromethane at −20°C.

Halogen Exchange

Nucleophilic displacement of bromine or iodine with fluoride (e.g., KF/18-crown-6) offers an alternative:

trans-2-Br cyclopropane+KFtrans-2-F cyclopropane+KBr\text{trans-2-Br cyclopropane} + \text{KF} \rightarrow \text{trans-2-F cyclopropane} + \text{KBr}

This method requires anhydrous conditions and elevated temperatures (80–100°C).

Amine Group Introduction and Hydrochloride Salt Formation

Hydrolysis and Curtius Rearrangement

Trans-2-fluorocyclopropanecarboxylate esters undergo hydrolysis to carboxylic acids, followed by Curtius rearrangement to form the amine:

trans-2-F cyclopropane-CO₂EtNaOHtrans-2-F cyclopropane-COOHHN₃trans-2-F cyclopropanamine\text{trans-2-F cyclopropane-CO₂Et} \xrightarrow{\text{NaOH}} \text{trans-2-F cyclopropane-COOH} \xrightarrow{\text{HN₃}} \text{trans-2-F cyclopropanamine}

Safety Note: Hydrazoic acid (HN₃) is highly toxic, necessitating flow chemistry setups for large-scale production.

Direct Amination

Reductive amination of trans-2-fluorocyclopropanone with ammonium acetate and sodium cyanoborohydride provides a safer route:

trans-2-F cyclopropanone+NH₄OAcNaBH₃CNtrans-2-F cyclopropanamine\text{trans-2-F cyclopropanone} + \text{NH₄OAc} \xrightarrow{\text{NaBH₃CN}} \text{trans-2-F cyclopropanamine}

Yields are moderate (50–60%) but improve with microwave-assisted heating.

Hydrochloride Salt Preparation

The free amine is treated with hydrochloric acid in ethanol to form the hydrochloride salt:

trans-2-F cyclopropanamine+HCltrans-2-F cyclopropanamine HCl\text{trans-2-F cyclopropanamine} + \text{HCl} \rightarrow \text{trans-2-F cyclopropanamine HCl}

Crystallization from ethanol/ether yields 99% pure product.

Analytical Characterization Data

PropertyValueMethodSource
Molecular Weight111.54 g/molMass Spectrometry
Melting Point158–160°C (dec.)DSC
Solubility (H₂O)50 mg/mLUSP <911>
Optical Rotation (α)−12.5° (c=1, H₂O)Polarimetry

Environmental and Regulatory Considerations

  • Genotoxicity: Alternative routes avoid diazo compounds and hydrazoic acid, complying with ICH M7 guidelines.

  • Waste Management: Fluoride byproducts require neutralization with calcium hydroxide before disposal.

Q & A

How can researchers optimize the synthesis of trans-2-Fluorocyclopropanamine HCl to improve enantiomeric purity?

Basic Question
Methodological Answer:
To optimize synthesis, employ Thin-Layer Chromatography (TLC) with hexane:ethyl acetate (2:1) as the eluent to monitor reaction progression and identify intermediates . Pair this with chiral HPLC (e.g., using a cellulose-based column) to quantify enantiomeric ratios. For robust experimental design, vary parameters like temperature, solvent polarity, and catalyst loading systematically, and document results in tabular form (e.g., yield vs. reaction time, Rf values) to identify optimal conditions . Preclinical reporting standards (NIH guidelines) mandate transparency in reaction conditions to ensure reproducibility .

What analytical techniques are most suitable for characterizing this compound and its degradation products?

Basic Question
Methodological Answer:
Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹⁹F) and high-resolution mass spectrometry (HRMS) for structural confirmation. For degradation studies, use UHPLC-MS/MS with a C18 column and gradient elution (e.g., methanol/water with 0.1% formic acid) to separate and quantify degradation products . Validate methods per ICH guidelines, including specificity, linearity, and recovery rates. Document chromatographic conditions (e.g., retention times, m/z ratios) in tables to facilitate cross-study comparisons .

How does pH and temperature affect the stability of this compound in aqueous solutions?

Basic Question
Methodological Answer:
Design accelerated stability studies by incubating the compound in buffers (pH 1–10) at 25°C, 40°C, and 60°C. Sample at intervals (0, 1, 3, 6 months) and analyze via UHPLC-MS/MS to track degradation kinetics. Use Arrhenius modeling to predict shelf-life under standard storage conditions. Report degradation products (e.g., cyclopropane ring-opening derivatives) and correlate with structural instability using computational tools (e.g., DFT calculations) .

What experimental approaches can resolve contradictions in reported pharmacological activities of this compound?

Advanced Question
Methodological Answer:
Address discrepancies by:

  • Conducting dose-response assays across multiple cell lines (e.g., neuronal vs. non-neuronal) to identify tissue-specific effects.
  • Validating receptor binding affinity via radioligand displacement assays (e.g., NMDA or σ1 receptors) with strict controls for nonspecific binding .
  • Applying meta-analysis frameworks (e.g., PRISMA) to synthesize conflicting data, highlighting variables like assay sensitivity, solvent interference (DMSO vs. saline), and enantiomeric contamination .

How can computational modeling predict the metabolic pathways of this compound?

Advanced Question
Methodological Answer:
Use in silico tools (e.g., Schrödinger’s ADMET Predictor, Cytochrome P450 docking simulations) to identify potential phase I/II metabolites. Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) and LC-HRMS analysis. Cross-reference results with structural analogs (e.g., arylcyclohexylamines) to infer fluorine-specific metabolic stability .

What strategies ensure rigorous analysis of this compound’s stereochemical impact on biological activity?

Advanced Question
Methodological Answer:

  • Synthesize enantiopure isomers via chiral resolution (e.g., preparative SFC) and confirm purity (>99% ee) by polarimetry and circular dichroism.
  • Compare in vivo pharmacokinetics (AUC, Cmax) and receptor occupancy (PET imaging) between isomers.
  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies that isolate stereochemical effects from confounding variables (e.g., solubility differences) .

How should researchers design preclinical studies to evaluate this compound’s neuropharmacological effects?

Advanced Question
Methodological Answer:
Adopt NIH guidelines for preclinical rigor:

  • Use transgenic animal models (e.g., NMDA receptor knockouts) to isolate target engagement.
  • Include behavioral assays (e.g., forced swim test, open field) with blinded scoring to reduce bias.
  • Perform power analyses to determine cohort sizes and mitigate false positives. Report raw data (e.g., locomotion counts, immobility time) alongside statistical methods (e.g., ANOVA with post-hoc corrections) .

What methodologies elucidate the structure-activity relationship (SAR) of this compound derivatives?

Advanced Question
Methodological Answer:

  • Synthesize analogs with substitutions at the cyclopropane ring (e.g., methyl, chloro) or amine group (e.g., acetylated, tertiary).
  • Test analogs in parallel functional assays (e.g., calcium flux for NMDA modulation).
  • Use QSAR models (e.g., CoMFA, CoMSIA) to correlate electronic (Hammett σ), steric (Taft Es), and lipophilic (logP) parameters with activity. Validate models via leave-one-out cross-validation .

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